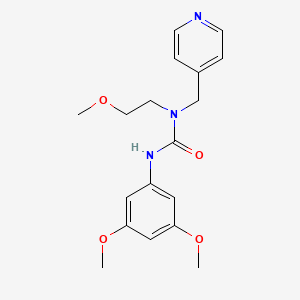
3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a member of a broader class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.
Research suggests that compounds in this class often act as inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant inhibitory activity against FGFRs. For instance, a related compound, NVP-BGJ398, was shown to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range . This inhibition leads to decreased cell viability in cancer cell lines overexpressing FGFRs.
In Vivo Studies
In vivo studies using xenograft models have shown promising results. For example, compounds structurally similar to our target compound have exhibited substantial antitumor activity in models such as RT112 bladder cancer xenografts . These studies indicate that the compound can effectively reduce tumor size and improve survival rates in treated animals.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study involving a related urea derivative demonstrated a significant reduction in tumor growth in mice implanted with human bladder cancer cells. The treatment led to a 70% reduction in tumor volume compared to control groups .
- Case Study 2 : Another investigation into a series of pyrimidine-based ureas revealed their potential as selective FGFR inhibitors. This study noted that modifications to the aryl ring significantly impacted biological activity, suggesting that similar modifications could enhance the efficacy of our target compound .
Comparative Analysis
| Compound Name | Target | IC50 (nM) | Model Used | Result |
|---|---|---|---|---|
| NVP-BGJ398 | FGFR | <10 | RT112 xenograft | Significant tumor reduction |
| Compound A | FGFR | 15 | Mice model | 70% tumor volume decrease |
| Compound B | FGFR | 5 | Cell line assays | High cytotoxicity |
科学研究应用
Synthesis and Structure
The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors followed by urea formation. Its structure can be represented as follows:
- IUPAC Name : 3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Molecular Formula : C20H23N3O5
- Molecular Weight : 385.42 g/mol
Anticancer Properties
Research has shown that derivatives of urea compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies involving similar structures have demonstrated effectiveness against the National Cancer Institute's NCI-60 panel of human cancer cell lines. The compound's mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
- Cell Line : MDA-MB-231 (Breast Cancer)
- IC50 Value : 27.6 μM
- Mechanism : Induction of apoptosis through mitochondrial pathway activation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may modulate cytokine release, thereby reducing inflammation.
Case Study: Inflammatory Disease Model
- Model Used : Murine model of inflammation
- Effects Observed : Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Cancer Treatment
The primary application of this compound lies in its potential as an anticancer agent. Its structural similarities to other successful anticancer drugs suggest a promising avenue for further development.
Drug Development
The unique structure of this compound allows for modifications that could enhance its efficacy and selectivity. Research into structure-activity relationships (SAR) has been pivotal in optimizing derivatives for improved biological activity.
属性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-9-8-21(13-14-4-6-19-7-5-14)18(22)20-15-10-16(24-2)12-17(11-15)25-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHARXQOLNNSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













